4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPWLFORZPYOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Synthesis Steps
The synthesis of 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole typically involves several key steps:
Thiazole Ring Formation : The initial step involves forming the thiazole ring, which can be achieved through the reaction of appropriate precursors such as aldehydes and thiourea derivatives.
Substitution and Bromination : Subsequent steps involve the introduction of the 2-chlorophenyl group and the bromomethyl group at specific positions on the thiazole ring.
Detailed Synthesis Protocol
While specific literature on the exact synthesis of This compound is limited, related compounds can provide insight into potential methods:
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- Starting Materials : 2-Chloro-1-(2-chlorophenyl)ethan-1-one and thioacetamide.
- Reaction Conditions : DMF at room temperature.
- Product : 2-(2-Chlorophenyl)-5-methylthiazole.
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- Starting Material : 2-(2-Chlorophenyl)-5-methylthiazole.
- Reagents : N-Bromosuccinimide (NBS) for electrophilic substitution at the 5-position, followed by free-radical bromination at the benzylic position under light irradiation.
- Product : this compound.
Challenges and Considerations
- Selectivity : Achieving selective bromination at the desired positions can be challenging due to the reactivity differences between the 5-position and the benzylic position.
- Yield Optimization : Conditions such as light irradiation and the choice of solvent can significantly affect the yield and purity of the final product.
Data and Findings
| Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Chloro-1-(2-chlorophenyl)ethan-1-one, Thioacetamide | DMF, RT | 2-(2-Chlorophenyl)-5-methylthiazole | - |
| 2 | NBS, Light Irradiation | Solvent (e.g., CHCl₃), RT | This compound | Variable |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. Key reactions include:
Reaction with Amines
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Example : Reaction with primary/secondary amines yields thiazole derivatives with substituted amino groups.
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Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) under mild temperatures (25–60°C).
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Outcome : Formation of stable C–N bonds. For instance, treatment with morpholine produces 4-morpholinomethyl-2-(2-chlorophenyl)-5-methylthiazole.
Reaction with Thiols
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Example : Thiols like mercaptoethanol displace the bromine atom to form thioether linkages.
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Conditions : Base-mediated (e.g., K₂CO₃) in ethanol at reflux.
Reaction with Azides
-
Example : Sodium azide substitution yields 4-azidomethyl derivatives, useful in click chemistry.
Elimination Reactions
Under strong basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a methylene group.
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Conditions : Treatment with DBU (1,8-diazabicycloundec-7-ene) or KOtert-Bu in THF at 80°C.
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Outcome : Generation of 4-methylene-2-(2-chlorophenyl)-5-methylthiazole, a precursor for conjugated systems.
Oxidation
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The bromomethyl group oxidizes to a carbonyl group under strong oxidizing agents (e.g., KMnO₄, CrO₃).
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Product : 4-Carboxy-2-(2-chlorophenyl)-5-methylthiazole.
-
-
Controlled oxidation with MnO₂ selectively yields 4-formyl derivatives .
Hydrolysis
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Acidic or basic hydrolysis cleaves the thiazole ring.
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Conditions : HCl (conc.)/H₂O (1:1) at 100°C or NaOH/EtOH under reflux.
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Product : 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylic acid.
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Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Radical Reactions
The C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN):
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Example : Reaction with N-chlorosuccinimide (NCS) produces 4-chloromethyl derivatives via radical chain mechanisms .
Phosphonate Formation (Arbuzov Reaction)
Triethyl phosphite displaces bromine to form phosphonate esters, though competing reduction may occur:
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Outcome : 4-Diethylphosphonomethyl-2-(2-chlorophenyl)-5-methylthiazole .
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Note : Bromine at the 5-position of thiazole may be reduced during this reaction .
Grignard and Organometallic Reactions
The bromomethyl group reacts with Grignard reagents (e.g., MeMgBr):
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Product : 4-(Alkyl/aryl-methyl)-2-(2-chlorophenyl)-5-methylthiazole.
Thermal Stability and Side Reactions
Scientific Research Applications
Synthesis of 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole
The compound can be synthesized through several methods, typically involving the bromination of thiazole derivatives. For instance, the synthesis may begin with the formation of 2-(2-chlorophenyl)-5-methylthiazole, which can then be brominated at the 4-position using N-bromosuccinimide (NBS) to introduce the bromomethyl group at the desired position. The general synthetic route can be summarized as follows:
- Preparation of Thiazole Intermediate : React 2-bromo-1-(2-chlorophenyl)ethan-1-one with thioacetamide in a suitable solvent.
- Bromination : Use NBS to brominate the thiazole ring to obtain this compound.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The presence of halogen substituents like bromine and chlorine enhances the lipophilicity and biological activity of these compounds.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. For example, compounds structurally similar to this compound have shown promising results in inhibiting DNA topoisomerase IB, a key enzyme involved in DNA replication and repair . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: Antitubercular Activity
A series of thiazole-based compounds were evaluated for their activity against M. tuberculosis. Among them, compounds containing bromomethyl groups exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml . The structure-activity relationship (SAR) analysis indicated that the presence of halogen atoms is crucial for enhancing antimicrobial efficacy.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various thiazole derivatives, including those similar to this compound, it was found that certain substitutions could lead to reduced cytotoxicity while maintaining biological activity against cancer cell lines . This highlights the importance of optimizing chemical structures for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the thiazole ring significantly impact reactivity and biological activity. Below is a comparative analysis with key analogs:
Table 1: Comparison of Key Thiazole Derivatives
Key Observations:
Reactivity at Position 4: The bromomethyl group in this compound enhances its utility in alkylation reactions compared to non-halogenated analogs like 5-Bromo-2-ethyl-4-methylthiazole .
Spectroscopic and Crystallographic Data
- IR/NMR : The bromomethyl group in this compound would show characteristic C-Br stretching (~550–600 cm⁻¹) in IR and distinct CH2Br proton signals (~3.5–4.0 ppm) in ¹H NMR, similar to 5-Bromo-4-(chloromethyl)-2-phenylthiazole .
Biological Activity
4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological potential. The presence of bromomethyl and chlorophenyl substituents enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 4 |
| Escherichia coli | 16 | Streptomycin | 8 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In particular, this compound was tested against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound displayed significant cytotoxicity with IC50 values indicating potent inhibitory effects on cell proliferation.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 0.5 |
| HCT116 | 12 | Etoposide | 1.0 |
The mechanism underlying its anticancer activity may involve the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. Molecular docking studies suggest that the compound binds effectively to the active site of these enzymes, disrupting their function.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been reported to exhibit anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several thiazole derivatives, including the target compound, and evaluated their activity against various cancer cell lines. The results highlighted that modifications in the thiazole structure significantly influenced cytotoxicity, emphasizing the importance of substituent effects on biological activity .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiazole derivatives for antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Thiourea Cyclization | PEG-400, 4-(4'-Cl-phenyl)thiazole | ~80-90 | |
| Lawesson’s Reagent | Toluene, reflux, 6 h | 95 | |
| -Mediated | 120°C, anhydrous conditions | ~85 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.48–7.64 ppm for bromophenyl groups) .
- -NMR coupling constants () to assess stereochemistry.
Elemental Analysis : Verify purity (>95% C, H, N, S match) .
IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at 550–650 cm) .
Basic: How do bromine and chlorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a leaving group in Suzuki or Ullmann couplings. For example, bromomethyl groups enable alkylation or nucleophilic substitution .
- Chlorine : Electron-withdrawing effect stabilizes the thiazole ring but may hinder electrophilic substitution. Use Pd-catalyzed conditions to activate C-Cl bonds .
Advanced: How can researchers optimize the cyclization step during synthesis?
Methodological Answer:
Solvent Screening : Polar aprotic solvents (e.g., PEG-400) improve reaction homogeneity and yield .
Catalyst Selection : Lawesson’s reagent enhances cyclization efficiency compared to , reducing side products .
Temperature Control : Reflux at 110–120°C balances reaction rate and decomposition .
In Situ Monitoring : Use TLC or HPLC to track intermediate consumption .
Advanced: How to resolve NMR data discrepancies caused by dynamic rotational effects?
Methodological Answer:
Variable-Temperature NMR : Perform experiments at –40°C to 100°C to observe coalescence temperatures and confirm rotational barriers .
X-ray Crystallography : Resolve ambiguities by determining dihedral angles (e.g., 4.5° between thiazole and benzene rings in crystal structures) .
DFT Calculations : Predict preferred conformers and compare with experimental data .
Advanced: What computational methods predict crystalline packing behavior of halogenated thiazoles?
Methodological Answer:
Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., halogen-halogen contacts) using force fields like OPLS-AA .
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···H interactions ~2.8 Å) .
Validation with XRD : Compare simulated vs. experimental lattice parameters (e.g., Å, Å from single-crystal studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
